molecular formula C13H17N6O3- B1232748 L-lupinate

L-lupinate

Cat. No.: B1232748
M. Wt: 305.31 g/mol
InChI Key: LJJHXRRUVASJDX-WWQRDVDESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lupinate, chemically designated as (2S)-2-amino-3-(6-[(2E)-4-hydroxy-3-methyl-2-buten-1-yl]amino-9H-purin-9-yl)propanoate, is a zwitterionic purine derivative with a molecular formula of C₁₃H₁₈N₆O₃ and an average molecular weight of 306.326 g/mol . It features a stereocenter at the C2 position (S-configuration) and a conjugated diene system in its hydroxyl-methylbutenyl side chain, which may influence its electronic properties and biological interactions. The compound is also known as L-lupinic acid zwitterion and is registered under Beilstein database numbers 6236661 and 67392-79-4 .

Properties

Molecular Formula

C13H17N6O3-

Molecular Weight

305.31 g/mol

IUPAC Name

(2S)-2-amino-3-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]propanoate

InChI

InChI=1S/C13H18N6O3/c1-8(5-20)2-3-15-11-10-12(17-6-16-11)19(7-18-10)4-9(14)13(21)22/h2,6-7,9,20H,3-5,14H2,1H3,(H,21,22)(H,15,16,17)/p-1/b8-2+/t9-/m0/s1

InChI Key

LJJHXRRUVASJDX-WWQRDVDESA-M

SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)[O-])N)CO

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)C[C@@H](C(=O)[O-])N)/CO

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)[O-])N)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Structural Uniqueness: Unlike adenosine, this compound integrates an amino acid (L-configuration) with a purine base, enabling dual functionality in receptor binding . The zwitterionic nature enhances solubility in polar solvents compared to non-ionic analogs like theophylline.

Stereochemical Impact: The S-configuration at C2 distinguishes this compound from D-isomers, which may exhibit divergent biological activities. For example, D-amino acid conjugates often show reduced enzymatic recognition in mammalian systems.

Functional Group Reactivity :

  • The conjugated diene in this compound’s side chain may participate in redox or photochemical reactions, a feature absent in saturated-chain analogs like L-leucine esters.

Research Gaps: Direct comparative studies on pharmacokinetics or toxicity between this compound and its analogs are sparse.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-lupinate
Reactant of Route 2
L-lupinate

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